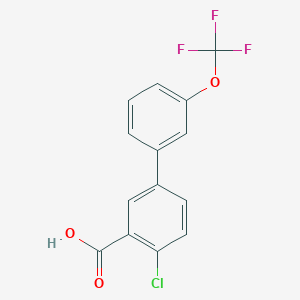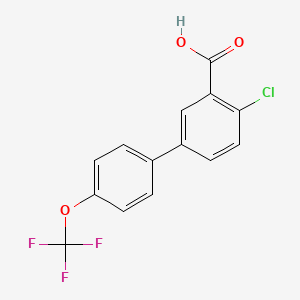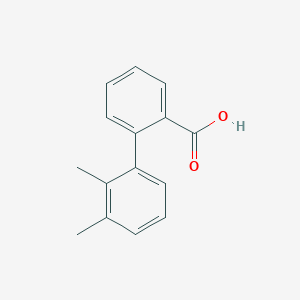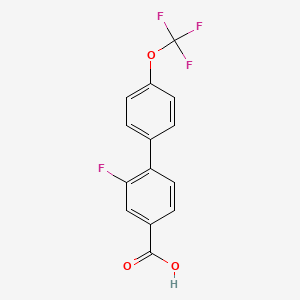
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95%
Vue d'ensemble
Description
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% (also known as 2-Fluoro-4-methoxy-5-nicotinic acid) is a compound of interest to the scientific community due to its unique properties and potential applications. It is a fluorinated analogue of nicotinic acid, which is a naturally-occurring compound with anti-inflammatory and anti-oxidant properties. The fluoro-methoxy group on the aromatic ring of the molecule improves the metabolic stability of the molecule, making it more suitable for use in laboratory experiments. This compound has been studied for its potential applications in drug development, as well as its use in biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is still not fully understood. However, it is believed that the fluoro-methoxy group on the aromatic ring of the molecule increases the metabolic stability of the molecule, making it more suitable for use in laboratory experiments. In addition, this compound has been shown to bind to the nicotinic acid receptor, which is believed to be involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been studied for its potential applications in drug development, as well as its use in biochemical and physiological experiments. In vitro studies have shown that this compound can inhibit the activity of nicotinic acid hydroxylase, which is involved in the metabolism of nicotinic acid. In addition, this compound has been shown to bind to the nicotinic acid receptor, which is believed to be involved in the regulation of inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. The fluoro-methoxy group on the aromatic ring of the molecule improves the metabolic stability of the molecule, making it more suitable for use in laboratory experiments. In addition, this compound has been shown to bind to the nicotinic acid receptor, which is believed to be involved in the regulation of inflammation and oxidative stress. However, the use of this compound in laboratory experiments also has some limitations. The compound is relatively expensive and can be difficult to obtain in large quantities. Furthermore, the mechanism of action of this compound is still not fully understood, making it difficult to accurately predict its effects in laboratory experiments.
Orientations Futures
The potential applications of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% are still largely unexplored. Future research should focus on further optimizing the synthesis of this compound, as well as investigating its potential applications in drug development and biochemical and physiological experiments. In addition, further research should be conducted to gain a better understanding of the mechanism of action of this compound, as well as its potential side effects. Finally, research should be conducted to investigate the potential use of this compound in the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is relatively straightforward. The synthesis begins with the reaction of 2-fluoro-4-methoxyphenol with acetic anhydride in the presence of pyridine, followed by the addition of sodium hydroxide to form the desired product. The synthesis can be further optimized by adjusting the reaction conditions, such as temperature, reaction time, and the amount of reagents used. The reaction can also be performed using alternative solvents, such as ethanol or methanol, to improve the yield.
Applications De Recherche Scientifique
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been studied for its potential applications in drug development. The fluoro-methoxy group on the aromatic ring of the molecule improves the metabolic stability of the molecule, making it more suitable for use in drug development. This compound has also been studied for its potential use in biochemical and physiological experiments. It has been used as a substrate for various enzymes, such as nicotinic acid hydroxylase, and as a ligand for various receptors, such as the nicotinic acid receptor.
Propriétés
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-10-2-3-11(12(14)5-10)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCIBZQZJYXOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681361 | |
| Record name | 5-(2-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid | |
CAS RN |
1261959-82-3 | |
| Record name | 5-(2-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















